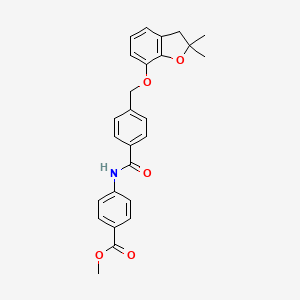![molecular formula C15H18ClNO4 B2794592 Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate CAS No. 103976-13-2](/img/structure/B2794592.png)
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is a chemical compound with the linear formula C14H15ClN2O6 . It has a molecular weight of 342.738 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H15ClN2O6 . The CAS Number is 103976-16-5 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. The compound has a molecular weight of 342.738 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is a precursor in the multistage synthesis of several quinoline derivatives, which have notable biological activities like antiviral, immunosuppressive, anticancer, and photoprotector properties. A study detailed a rapid and efficient method for synthesizing a similar molecule, Diethyl 2-((4-nitroanilino)methylene)malonate, which is vital due to its role as a precursor in the synthesis of biologically active compounds (Valle et al., 2018).
Crystallography and Molecular Structure
The molecular structures and crystallography of derivatives of this compound have been investigated. For example, studies on Diethyl 2-[(2-hydroxyanilino)methylidene]malonate and Diethyl 2-[(4-hydroxyanilino)methylidene]malonate showed complex intramolecular and intermolecular hydrogen bonding, influencing their supramolecular architecture (Ilangovan et al., 2013).
Supramolecular Assembly
The supramolecular assembly formation of diethyl aryl amino methylene malonate derivatives has been studied, revealing insights into the molecular conformations and interactions in these compounds. This research is crucial for understanding the properties and applications of these derivatives (Shaik et al., 2019).
Polymerization Applications
This compound and its derivatives have been explored in polymerization applications. For instance, methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple was used as an initiator in the polymerization of methyl methacrylate, demonstrating its potential in industrial polymer production (Bıçak & Özeroğlu, 2001).
Ring-Opening Polymerization
In the field of ring-opening polymerization, novel aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate ligands have shown high efficiency and controllability. This highlights the compound's role in developing advanced polymer materials (Chang et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 2-[(4-chloro-2-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNODRIGBGZMZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



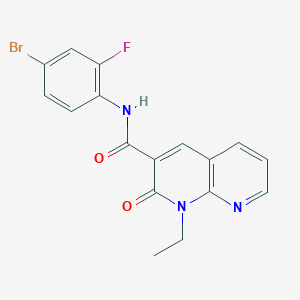
![8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794515.png)
![N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide](/img/structure/B2794517.png)
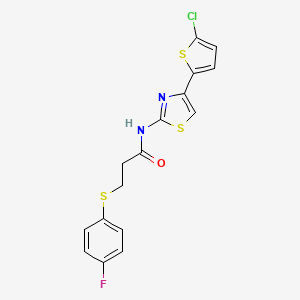
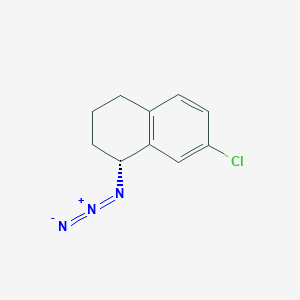
![5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide](/img/structure/B2794522.png)
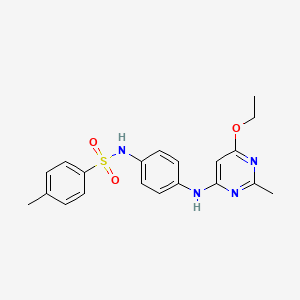
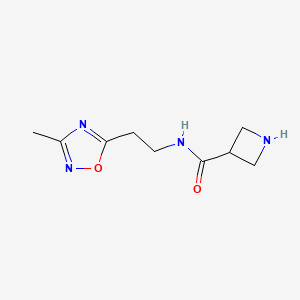
![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hcl](/img/structure/B2794526.png)
![3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2794529.png)
